![molecular formula C12H12N2O4S2 B2710763 2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide CAS No. 941988-65-4](/img/structure/B2710763.png)
2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide
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Description
Scientific Research Applications
Synthesis and Anticonvulsant Applications
Research has highlighted the synthesis of heterocyclic compounds containing a sulfonamide thiazole moiety, showcasing their anticonvulsant activities. For instance, derivatives synthesized through reactions involving isocyanate and various compounds showed significant protection against convulsions induced by picrotoxin, with some compounds offering 100% protection, indicating their potential as anticonvulsant agents (Farag et al., 2012).
Antimicrobial Properties
Another study focused on the synthesis of new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop antimicrobial agents. This research led to the creation of compounds with promising antibacterial and antifungal activities, showcasing the versatility of such chemical structures in combating microbial infections (Darwish et al., 2014).
Inhibitory Effects on Enzymes
Further research explored the carbonic anhydrase inhibitory action of thiazolylsulfonamides, revealing low nanomolar inhibition values across various human carbonic anhydrase isoforms. These findings suggest the potential of these compounds in treating conditions related to the dysregulation of carbonic anhydrase, such as glaucoma, epilepsy, and certain cancers (Carta et al., 2017).
Anticancer Potential
The synthesis of novel sulfonamide derivatives has also been explored for their cytotoxic activities. One study identified compounds with potent activity against breast cancer cell lines, indicating the potential of such chemical structures in the development of anticancer therapies (Ghorab et al., 2015).
properties
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S2/c1-18-9-2-4-10(5-3-9)20(16,17)8-11(15)14-12-13-6-7-19-12/h2-7H,8H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPWTGSUBKCFLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methoxyphenyl)sulfonyl)-N-(thiazol-2-yl)acetamide |
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